The synthesis of 6,7-diphenyl-2,3-dihydro-1H-pyrrolizine can be achieved through various methods. One notable approach is a one-pot synthesis involving dibenzoylmethane and pyrrolidine, which yields the desired compound in moderate yields (approximately 60%) . The reaction conditions typically involve heating the reactants under reflux in a suitable solvent.
Other synthetic routes may involve variations in starting materials or reaction conditions to optimize yield and purity. For instance, modifications to the reaction solvent or temperature can influence the efficiency of the synthesis .
The molecular structure of 6,7-diphenyl-2,3-dihydro-1H-pyrrolizine can be represented as follows:
The compound exhibits a unique three-dimensional conformation due to steric interactions between the phenyl groups, which can impact its reactivity and biological activity .
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine participates in various chemical reactions that are crucial for its functionalization and application in medicinal chemistry.
The reactivity of this compound can be manipulated by altering reaction conditions such as temperature, solvent choice, and the presence of catalysts. These factors are critical for optimizing yields in synthetic applications.
The mechanism of action for 6,7-diphenyl-2,3-dihydro-1H-pyrrolizine is primarily associated with its biological activities. Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways.
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity following synthesis .
The applications of 6,7-diphenyl-2,3-dihydro-1H-pyrrolizine extend into various scientific fields:
Research continues to explore new derivatives and their implications for therapeutic use . The ongoing studies aim to elucidate further the structure–activity relationships that govern their efficacy and safety profiles.
The systematic IUPAC name for the compound is 6,7-diphenyl-2,3-dihydro-1H-pyrrolizine, reflecting its core heterocyclic structure and substituent positions. This name specifies:
C1CC2=C(C(=CN2C1)C3=CC=CC=C3)C4=CC=CC=C4
) and InChIKey (KTNZDKBUNJCAGR-UHFFFAOYSA-N
) [1] [5]. A derivative, 6,7-diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde, holds CAS# 105378-65-2 [8]. Structurally analogous pyrrolizines exhibit varied properties due to functional group modifications:
3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid (CID 147060): Adds a carboxylic acid chain (C₂₂H₂₁NO₂; MW=331.41 g/mol), enabling salt formation [5].
Electronic Profiles:The 6,7-diphenyl substitution creates an extended π-system suitable for optoelectronic applications, contrasting with triphenylamine derivatives (e.g., 4-methyltriphenylamine), which exhibit superior hole-transport properties due to nitrogen-centered radical stability [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: